N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide
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Overview
Description
N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyrrole core substituted with benzyl, cyano, and diphenyl groups, along with a chlorobenzenecarboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide typically involves multi-step organic reactions. One common approach starts with the formation of the pyrrole ring through a cyclization reaction involving appropriate precursors. The benzyl, cyano, and diphenyl groups are introduced through subsequent substitution reactions. The final step involves the coupling of the pyrrole derivative with 2-chlorobenzenecarboxylic acid or its derivatives under conditions that facilitate amide bond formation, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the cyano group or other reducible functionalities.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Materials Science: Its unique structure makes it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-4-methyl-N-(4-methylbenzenesulfonyl)benzenesulfonamide
- N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)butanamide
- N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-3-methylbenzenecarboxamide
Uniqueness
N-(1-benzyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-chlorobenzenecarboxamide is unique due to the presence of the 2-chlorobenzenecarboxamide moiety, which can impart distinct chemical and biological properties compared to its analogs. This structural difference can influence its reactivity, binding affinity to molecular targets, and overall pharmacokinetic profile.
Properties
IUPAC Name |
N-(1-benzyl-3-cyano-4,5-diphenylpyrrol-2-yl)-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22ClN3O/c32-27-19-11-10-18-25(27)31(36)34-30-26(20-33)28(23-14-6-2-7-15-23)29(24-16-8-3-9-17-24)35(30)21-22-12-4-1-5-13-22/h1-19H,21H2,(H,34,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWRXNGYVVPOLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=C2NC(=O)C3=CC=CC=C3Cl)C#N)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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